molecular formula C16H21F3N2O3 B2419638 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2034484-78-9

1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2419638
CAS No.: 2034484-78-9
M. Wt: 346.35
InChI Key: VYYRXCVJDPBHPQ-UHFFFAOYSA-N
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Description

1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea is a synthetic urea derivative supplied for research applications. This compound features a molecular formula of C16H21F3N2O3 and a molecular weight of 346.34 g/mol . Its structure incorporates a tetrahydropyran (oxan-4-yl) ring connected via a hydroxypropyl linker to a phenylurea group, which is substituted with a trifluoromethyl moiety at the ortho position . The presence of the trifluoromethyl group is known to enhance metabolic stability and influence the lipophilicity of molecules, while the hydroxy and urea functional groups can serve as hydrogen bond donors and acceptors, facilitating specific interactions with biological targets . As a urea derivative, this compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the synthesis and study of novel small molecules. It is strictly intended for laboratory research purposes and is not approved for human or animal use . The compound is associated with the CAS Registry Number 2034484-78-9 . Its SMILES representation is O=C(Nc1ccccc1C(F)(F)F)NCCC(C1CCOCC1)O . Researchers can access this material in various quantities to support their investigative work.

Properties

IUPAC Name

1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3/c17-16(18,19)12-3-1-2-4-13(12)21-15(23)20-8-5-14(22)11-6-9-24-10-7-11/h1-4,11,14,22H,5-10H2,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYRXCVJDPBHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)NC2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps. The synthetic route often starts with the preparation of the tetrahydropyran ring, followed by the introduction of the hydroxy group and the trifluoromethylphenyl group. The final step involves the formation of the urea linkage. Reaction conditions may vary, but common reagents include bases, acids, and catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The hydroxy group and the trifluoromethylphenyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:

    1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-chlorophenyl)urea: Contains a chlorophenyl group instead of a trifluoromethylphenyl group, leading to variations in reactivity and applications

Biological Activity

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its functional groups and molecular framework. The presence of a trifluoromethyl group and a urea moiety is significant for its biological activity.

  • Molecular Formula: C13H16F3N2O2
  • Molecular Weight: 292.28 g/mol

Antiproliferative Effects

Recent studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. In particular, the evaluation of compounds similar to 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea has shown promising results against lung (A549), colorectal (HCT-116), and prostate (PC-3) cancer cell lines.

Table 1: Antiproliferative Activity of Urea Derivatives

Compound NameCell LineIC50 (µM)Reference
SorafenibA5492.12 ± 0.18
Target CompoundHCT-1163.90 ± 0.33
Other DerivativePC-35.60 ± 0.15

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that some derivatives are comparable to established anticancer agents like sorafenib.

The mechanism through which these compounds exert their antiproliferative effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation, such as the Raf/MEK/ERK pathway. Computational studies suggest that specific interactions between the urea moiety and target proteins lead to effective inhibition of cancer cell growth.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents on the phenyl or pyridine rings significantly influence their potency. For instance, modifications at specific positions on the aromatic rings can enhance binding affinity to target proteins, thereby improving anticancer activity.

Table 2: Summary of SAR Findings

Substituent PositionEffect on Activity
Para positionIncrease in potency observed
Meta positionDecrease in binding affinity
Trifluoromethyl groupEnhanced lipophilicity and efficacy

In Vivo Studies

A notable case study involved testing a related compound in animal models, which provided insights into pharmacokinetics and toxicity profiles. The study indicated that while the compound exhibited effective tumor reduction, it also necessitated careful monitoring for potential side effects.

Clinical Implications

Given the promising preclinical data, there is a growing interest in advancing these compounds into clinical trials. Their unique mechanisms of action could offer new therapeutic options for patients resistant to conventional therapies.

Q & A

Basic: How can the synthesis of 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea be optimized for improved yield and purity?

Answer:
Synthesis typically involves coupling an isocyanate (e.g., 2-(trifluoromethyl)phenyl isocyanate) with a hydroxy-oxan-propylamine derivative. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency due to improved solubility of intermediates .
  • Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., urea decomposition) .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves impurities, achieving >95% purity .
  • Catalysts : DABCO (1,4-diazabicyclo[2.2.2]octane) accelerates isocyanate-amine coupling, reducing reaction time .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify hydroxy group (δ 1.5–2.5 ppm), oxan ring protons (δ 3.5–4.0 ppm), and trifluoromethylphenyl signals (δ 7.2–7.8 ppm) .
    • 19F NMR : Confirms trifluoromethyl group (δ -60 to -65 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass (e.g., 338.33 g/mol) validates molecular formula .
  • IR Spectroscopy : Urea carbonyl stretch (~1640–1680 cm⁻¹) and hydroxy O-H stretch (~3200–3500 cm⁻¹) confirm functional groups .

Advanced: How can researchers resolve contradictory bioactivity data in cellular assays (e.g., antiproliferative vs. cytotoxic effects)?

Answer:

  • Dose-response profiling : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to distinguish target-specific vs. off-target effects .
  • Mechanistic studies :
    • Kinase inhibition assays : Screen against panels (e.g., EGFR, VEGFR) to identify primary targets .
    • Apoptosis markers : Measure caspase-3/7 activation to differentiate cytotoxic vs. cytostatic activity .
  • Solubility adjustments : Use DMSO concentrations <0.1% to avoid solvent-induced artifacts .

Advanced: What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target proteins .
  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with the trifluoromethylphenyl moiety and oxan ring in binding pockets .
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes to assess binding thermodynamics .

Basic: How does the oxan ring and trifluoromethyl group influence this compound’s physicochemical properties?

Answer:

Structural Feature Impact Evidence
Oxan ringEnhances solubility via hydrogen bonding with hydroxy group; stabilizes conformation for target binding
TrifluoromethylphenylIncreases lipophilicity (logP ~3.5), improving membrane permeability; electron-withdrawing effect enhances urea stability

Advanced: How can researchers address metabolic instability observed in preclinical studies?

Answer:

  • Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated derivatives in hepatocyte incubations .
  • Structural modifications :
    • Replace oxan ring with tetrahydropyran for improved metabolic resistance .
    • Introduce methyl groups at the propyl chain to block CYP450 oxidation .
  • Prodrug design : Mask hydroxy group as an ester to enhance plasma stability .

Basic: What are the key differences between this compound and structurally similar urea derivatives (e.g., halogen-substituted analogs)?

Answer:

Compound Key Structural Differences Biological Implications Evidence
1-[3-hydroxypropyl]-3-(4-fluorophenyl)ureaLacks oxan ring; shorter chainReduced target affinity and solubility
1-(3-chlorophenyl)-3-[2-hydroxyethyl]ureaChlorine vs. trifluoromethyl; no oxanAltered pharmacokinetics and toxicity

Advanced: What experimental approaches validate the compound’s mechanism of action in disease models (e.g., cancer)?

Answer:

  • Xenograft models : Administer 10–50 mg/kg doses in nude mice to assess tumor growth inhibition .
  • Biomarker analysis : Quantify VEGF or EGFR phosphorylation in tumor tissues via Western blot .
  • PK/PD modeling : Correlate plasma concentration (Cmax, AUC) with efficacy metrics .

Basic: How can researchers mitigate aggregation-related artifacts in bioactivity assays?

Answer:

  • Dynamic Light Scattering (DLS) : Monitor particle size to detect aggregates >100 nm .
  • Critical Aggregation Concentration (CAC) : Determine via fluorescent probes (e.g., Nile Red) .
  • Additives : Use 0.01% Tween-80 or BSA to stabilize monomeric forms .

Advanced: What computational tools predict the compound’s ADME/Tox profile?

Answer:

  • ADMET Prediction :
    • SwissADME : Estimates bioavailability, BBB permeability, and CYP450 interactions .
    • ProTox-II : Predicts hepatotoxicity and mutagenicity based on structural alerts .
  • MD Simulations : GROMACS simulations assess membrane penetration and protein binding stability .

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